molecular formula C22H24ClN3O2S B6509007 2-{[5-(4-chlorophenyl)-2-(4-ethylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide CAS No. 901260-03-5

2-{[5-(4-chlorophenyl)-2-(4-ethylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide

Cat. No.: B6509007
CAS No.: 901260-03-5
M. Wt: 430.0 g/mol
InChI Key: HVRIJJWXTICMEU-UHFFFAOYSA-N
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Description

This compound is a substituted imidazole derivative featuring a sulfanyl-acetamide backbone. Its structure includes a 4-chlorophenyl group at position 5, a 4-ethylphenyl group at position 2 of the imidazole ring, and a 2-methoxyethyl chain attached to the acetamide nitrogen. Such substitutions are common in medicinal chemistry, particularly in molecules targeting enzymes or receptors where aromatic and polar groups enhance binding affinity and solubility.

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-2-(4-ethylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O2S/c1-3-15-4-6-17(7-5-15)21-25-20(16-8-10-18(23)11-9-16)22(26-21)29-14-19(27)24-12-13-28-2/h4-11H,3,12-14H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRIJJWXTICMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[5-(4-chlorophenyl)-2-(4-ethylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of imidazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H25ClN2OS. The structure features an imidazole ring, which is a key component in many bioactive compounds. The presence of a chlorophenyl group and an ethylphenyl group enhances its lipophilicity, potentially improving its interaction with biological targets.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study focusing on related imidazole compounds demonstrated strong activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves the disruption of bacterial cell membranes or interference with vital metabolic processes.

Table 1: Antimicrobial Activity of Imidazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Target CompoundE. coliTBD
Target CompoundS. aureusTBD

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Specifically, imidazole derivatives are often evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. AChE inhibitors are valuable in treating conditions like Alzheimer's disease.

Case Study: AChE Inhibition

In a recent study examining a series of imidazole-based compounds, it was found that certain derivatives exhibited potent AChE inhibitory activity with IC50 values ranging from 1 to 10 µM . The target compound's structure suggests it may have similar or enhanced inhibitory effects due to the presence of the sulfanyl group.

Table 2: AChE Inhibition Data

Compound NameIC50 (µM)Reference
Compound C5.6
Compound D3.2
Target CompoundTBDTBD

Anticancer Activity

Imidazole derivatives have also shown promise in anticancer applications. Research has indicated that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic proteins .

Case Study: Anticancer Effects

A study highlighted the anticancer potential of similar imidazole compounds against breast cancer cell lines, reporting a significant reduction in cell viability at concentrations as low as 10 µM . The target compound's structural features may enhance its efficacy against specific cancer types.

Scientific Research Applications

Research into the biological applications of this compound primarily focuses on its potential as an antimicrobial agent , anticancer drug , and anti-inflammatory compound .

Antimicrobial Activity

Studies have indicated that imidazole derivatives possess significant antimicrobial properties. For instance:

  • A study demonstrated that related imidazole compounds exhibited activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. This suggests that the sulfanyl group and the chlorophenyl moiety could enhance the antimicrobial efficacy of the compound.

Anticancer Potential

Imidazole derivatives have been extensively studied for their anticancer properties. The following points highlight their relevance:

  • Research has shown that imidazole-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the 4-chlorophenyl and 4-ethylphenyl groups may contribute to enhanced selectivity toward cancer cells.
  • Case studies involving similar compounds have reported promising results in vitro against various cancer cell lines, including breast and lung cancers.

Anti-inflammatory Effects

The anti-inflammatory properties of imidazole derivatives are well-documented:

  • Compounds with similar structures have been shown to inhibit key inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the efficacy of similar compounds:

StudyCompound TestedFindings
5-(4-chlorophenyl)-1H-imidazole derivativesExhibited significant antibacterial activity against resistant strains.
Imidazole-based anticancer agentsInduced apoptosis in breast cancer cell lines with IC50 values in low micromolar range.
Anti-inflammatory imidazole derivativesShowed reduced inflammation markers in animal models of arthritis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis:

Compound Name Substituents/Modifications Molecular Features Reported Activity/Findings
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide Dichlorophenyl, dihydro-pyrazol-4-yl Planar amide group; hydrogen-bonded dimers (R22(10)) Antimicrobial potential; structural similarity to penicillin lateral chain
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate Fluorophenyl, methylsulfinyl, pyridyl Imidazole-pyridine scaffold; stereospecific sulfinyl group Kinase inhibition (implied by structural motifs)
N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide Chlorophenyl, sulfonyl, dihydroimidazole Sulfonyl linker; dihydroimidazole core Potential protease inhibition (sulfonyl groups common in enzyme inhibitors)

Comparative Analysis

Aromatic Substitutions: The 4-chlorophenyl group in the target compound (shared with ) enhances lipophilicity and π-π stacking, critical for receptor binding. In contrast, the 4-fluorophenyl group in offers similar electronic effects but with reduced steric hindrance.

Backbone Modifications :

  • The sulfanyl (-S-) linker in the target compound and improves metabolic stability compared to ester or ether linkages. However, the sulfonyl (-SO2-) group in increases polarity, which may affect membrane permeability.
  • The 2-methoxyethyl chain in the target molecule introduces flexibility and hydrogen-bonding capacity, contrasting with the rigid pyridyl group in .

Crystallographic and Conformational Data :

  • Analogues like exhibit planar amide groups and hydrogen-bonded dimers, which stabilize crystal packing and may influence solubility . The target compound’s imidazole ring and sulfanyl group could adopt similar planar conformations, as seen in related imidazole derivatives .

Synthetic Accessibility :

  • The synthesis of the target compound likely parallels methods used for and , involving carbodiimide-mediated coupling (e.g., EDCI) and nucleophilic substitution for sulfanyl/sulfonyl groups .

Research Findings and Limitations

  • Structural Insights : Crystallographic studies of reveal conformational flexibility in dichlorophenyl-acetamides, suggesting the target compound may adopt multiple bioactive conformations .
  • Data Gaps : Pharmacokinetic parameters (e.g., logP, IC50) and target-specific assays (e.g., kinase inhibition) are unavailable for the target molecule, limiting functional comparisons.

Q & A

Q. What precautions are essential for handling hygroscopic or light-sensitive derivatives of this compound?

  • Methodological Answer :
  • Store under inert atmosphere (argon) in amber vials with molecular sieves (3Å).
  • Conduct dynamic vapor sorption (DVS) studies to quantify hygroscopicity and define storage conditions .

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